molecular formula C23H22N2O4 B11709296 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B11709296
M. Wt: 390.4 g/mol
InChI Key: KQPVUYWTXDOQJQ-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.

    Medicine: Due to its biological activity, the compound is explored for its therapeutic potential. Research is ongoing to understand its mechanism of action and efficacy in treating various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can be compared with other Schiff bases and hydrazide derivatives. Similar compounds include:

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical and biological properties.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: The presence of a fluorine atom in this compound can significantly alter its reactivity and biological activity compared to the dimethoxy-substituted compound.

The uniqueness of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C23H22N2O4/c1-28-20-15-9-10-17(21(20)29-2)16-24-25-22(26)23(27,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,27H,1-2H3,(H,25,26)/b24-16+

InChI Key

KQPVUYWTXDOQJQ-LFVJCYFKSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.